![molecular formula C10H11N3O2S2 B14206931 Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- CAS No. 828920-43-0](/img/structure/B14206931.png)
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chloride with amines. For the specific compound N-[5-(methylamino)-2-thiazolyl]-benzenesulfonamide, the synthetic route typically includes the formation of the thiazole ring followed by sulfonamide formation. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate to form the thiazole ring, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt the pH balance within cells, leading to various physiological effects. This inhibition is particularly significant in cancer cells, where carbonic anhydrase IX is overexpressed, contributing to the acidic microenvironment of tumors .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, 5-amino-N-[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]-2-methyl-
- N-Butyl-Benzenesulfonamide
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is unique due to its specific structure that allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies. Its thiazole ring also contributes to its distinct chemical properties and reactivity compared to other benzenesulfonamide derivatives .
Propiedades
Número CAS |
828920-43-0 |
|---|---|
Fórmula molecular |
C10H11N3O2S2 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
N-[5-(methylamino)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-11-9-7-12-10(16-9)13-17(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13) |
Clave InChI |
IMUKHWFGGBLGLK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


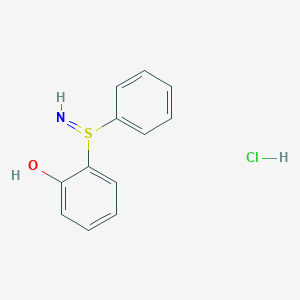
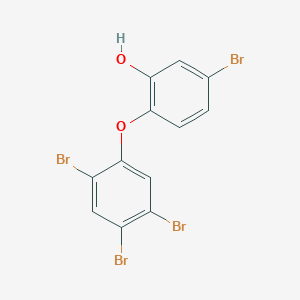

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
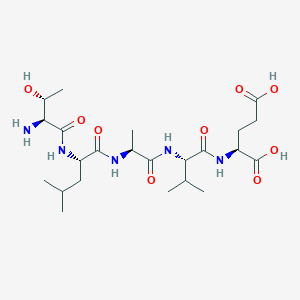
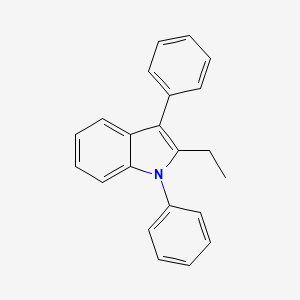
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
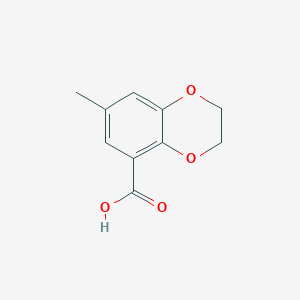
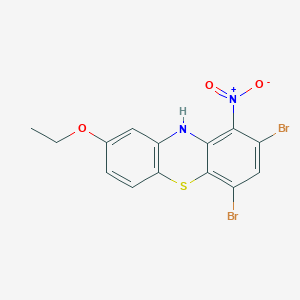
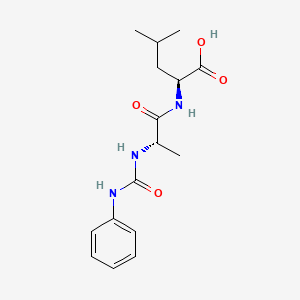

![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
